Z-Lehd-fmk tfa -

Z-Lehd-fmk tfa

Catalog Number: EVT-8312706
CAS Number:
Molecular Formula: C34H44F4N6O12
Molecular Weight: 804.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Z-Lehd-fmk TFA involves several key steps:

  1. Peptide Synthesis: The compound is synthesized using standard solid-phase peptide synthesis techniques, where protected amino acids are sequentially added to a resin-bound peptide chain.
  2. Deprotection: After the peptide chain is formed, protecting groups are removed under acidic conditions, typically using trifluoroacetic acid (TFA) to yield the final product in high purity.
  3. Purification: The crude product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level, often reported at over 99% .
Molecular Structure Analysis

Z-Lehd-fmk TFA has a complex molecular structure characterized by its peptide backbone and the presence of a fluoromethylketone moiety, which is critical for its inhibitory action on caspases. The molecular formula can be represented as C₁₃H₁₅F₃N₄O₃S.

Structural Data

  • Molecular Weight: Approximately 353.34 g/mol
  • Key Functional Groups:
    • Fluoromethylketone group, which forms a covalent bond with the active site cysteine residue of caspases.
    • Trifluoroacetate salt form enhances solubility and stability.

The three-dimensional structure of Z-Lehd-fmk TFA allows it to fit into the active site of caspase-9 effectively, thereby inhibiting its activity .

Chemical Reactions Analysis

Z-Lehd-fmk TFA primarily engages in covalent modifications with caspase-9 through its fluoromethylketone group. This reaction mechanism involves:

  1. Covalent Bond Formation: The electrophilic carbon of the fluoromethylketone reacts with the nucleophilic thiol group of the active site cysteine in caspase-9.
  2. Irreversible Inhibition: Once bound, the inhibitor permanently inactivates the enzyme, preventing substrate cleavage and subsequent apoptotic signaling.

This mechanism has been validated through various biochemical assays demonstrating the specificity and efficiency of Z-Lehd-fmk TFA against caspase-9 .

Mechanism of Action

The mechanism of action of Z-Lehd-fmk TFA revolves around its role as an irreversible inhibitor of caspase-9:

  1. Binding: The compound binds to the active site of caspase-9 via its fluoromethylketone group.
  2. Inhibition: This binding prevents the enzyme from cleaving its substrates, thus halting apoptosis at an early stage.
  3. Biological Impact: By inhibiting caspase-9, Z-Lehd-fmk TFA protects cells from apoptosis induced by various stressors, including oxidative stress and ischemic injury .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile; moderate solubility in water due to its trifluoroacetate form.

Chemical Properties

  • Stability: Stable under acidic conditions but sensitive to strong bases.
  • Reactivity: Reacts specifically with cysteine residues in target proteins.

Relevant data indicate that Z-Lehd-fmk TFA retains its inhibitory activity across a range of biological conditions, making it a reliable tool for studying caspase-related processes .

Applications

Z-Lehd-fmk TFA finds extensive applications in scientific research:

  1. Apoptosis Studies: Used to investigate the role of caspases in programmed cell death.
  2. Therapeutic Research: Explored for potential protective roles in ischemia-reperfusion injury models.
  3. Biochemical Assays: Employed in assays to measure caspase activity and specificity towards various substrates .
Mechanistic Insights into Caspase-9 Inhibition

Structural Basis of Irreversible Caspase-9 Binding by Z-Leucine-Glutamic Acid-Histidine-Aspartic Acid-Fluoromethylketone Trifluoroacetate

Z-Leucine-Glutamic Acid-Histidine-Aspartic Acid-Fluoromethylketone Trifluoroacetate (Z-LEHD-FMK TFA) is a tetrapeptide inhibitor engineered to mimic the natural cleavage site recognized by caspase-9. Its structural design incorporates a fluoromethyl ketone (FMK) warhead, which forms an irreversible covalent bond with the catalytic cysteine residue (Cys287) within the caspase-9 active site [6] [8]. This interaction permanently inactivates caspase-9 by blocking substrate access. The peptide sequence Leucine-Glutamic Acid-Histidine-Aspartic Acid (LEHD) confers specificity for caspase-9’s substrate-binding pocket, which favors aliphatic residues (Leu at P4), acidic residues (Glu at P3), and basic residues (His at P2) [5] [6].

Crystallographic analyses reveal that caspase-9 activation depends on its integration into the apoptosome holoenzyme, where caspase recruitment domains (CARDs) of Apoptotic Protease-Activating Factor 1 (Apaf-1) and caspase-9 form a 4:4 complex docked onto the central hub [1]. Z-LEHD-FMK TFA exploits this conformational requirement: Its LEHD sequence occupies the substrate cleft, while the FMK group sterically hinders conformational rearrangements necessary for caspase-9’s proteolytic activity [6]. Additionally, the inhibitor’s trifluoroacetate moiety enhances cellular permeability, facilitating intracellular delivery [8].

Table 1: Structural Determinants of Z-LEHD-FMK TFA Specificity for Caspase-9

ComponentRole in Caspase-9 Inhibition
Fluoromethyl Ketone (FMK)Covalently alkylates Cys287 in the catalytic site, irreversibly inactivating caspase-9
LEHD TetrapeptideBinds P4-P1 substrate pocket of caspase-9 with high affinity (Ki in nanomolar range)
Trifluoroacetate (TFA)Enhances solubility and membrane permeability without affecting target specificity

Competitive Inhibition Dynamics in Apoptotic Signaling Pathways

Z-LEHD-FMK TFA functions as a competitive inhibitor by occupying the substrate-binding cleft of caspase-9, thereby preventing proteolytic cleavage of downstream effector caspases (e.g., caspase-3 and caspase-7). In intrinsic apoptosis, caspase-9 activation is triggered by cytochrome c-mediated apoptosome assembly. The inhibitor competes with natural substrates like Apaf-1 Interacting Protein (APIP) and caspase-3 proenzyme, effectively halting the caspase activation cascade [3] [5].

Studies using tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-sensitive cells demonstrate this dynamics:

  • In human colon cancer (HCT116) and embryonic kidney (293) cells, Z-LEHD-FMK TFA blocks TRAIL-induced apoptosis by inhibiting caspase-9 processing [5].
  • Conversely, TRAIL-resistant cells (e.g., SW480 colon adenocarcinoma) bypass caspase-9 inhibition due to dominant caspase-8 activation, highlighting pathway-specific efficacy [5] [6].

The inhibitor also disrupts non-apoptotic caspase-9 functions. For example, caspase-9 regulates mitochondrial homeostasis and autophagosome maturation independently of apoptosis. Z-LEHD-FMK TFA suppresses these activities by sequestering active caspase-9, thereby altering cellular stress responses [8].

Table 2: Competitive Inhibition Efficacy Across Apoptotic Pathways

Cell TypeResponse to Z-LEHD-FMK TFAMechanistic Insight
HCT116 (Colon Cancer)Complete protection from TRAIL-induced apoptosisCaspase-9-dependent extrinsic apoptosis
SW480 (Colon Adenocarcinoma)No protection from TRAIL-induced apoptosisCaspase-8-dominated apoptosis bypasses caspase-9 inhibition
Normal Human HepatocytesProtection from TRAIL toxicityConfirms caspase-9 as a key mediator in healthy cells

Role in Disrupting Cytochrome c-Mediated Apoptosome Activation

The apoptosome is a heptameric complex of Apaf-1, cytochrome c, and caspase-9, essential for caspase-9 activation. Cytochrome c binding to Apaf-1 induces dATP hydrolysis, triggering nucleotide exchange (dADP → dATP) and oligomerization [4] [10]. Z-LEHD-FMK TFA disrupts this process at two critical junctures:

  • Preventing Caspase-9 Recruitment: The inhibitor binds caspase-9’s CARD domain, which is necessary for docking onto the apoptosome’s central hub. This sequesters caspase-9 in an inactive state, even if apoptosome assembly occurs [1].
  • Inhibiting Proteolytic Activation: Caspase-9 undergoes autocleavage within the apoptosome. Z-LEHD-FMK TFA’s covalent modification blocks this autoprocessing, rendering the apoptosome nonfunctional [6] [8].

Cryo-electron microscopy studies of the apoptosome reveal that caspase-9’s CARD domains assemble in two configurations: a 4:4 complex at the central hub and a 2:1 complex at the periphery [1]. Z-LEHD-FMK TFA destabilizes both configurations by occupying the catalytic site and inducing conformational changes that sterically hinder CARD-CARD interactions. Consequently, the holoenzyme cannot activate effector caspases, halting apoptosis initiation [1] [10].

In models of spinal cord injury, this disruption confers neuroprotection by reducing microglial phagocytosis of synapses—a process dependent on caspase-9-mediated complement activation [7]. Similarly, in granulosa cells exposed to hypoxia, Z-LEHD-FMK TFA suppresses cytochrome c-induced caspase-9 activation, preserving cell viability [9].

Properties

Product Name

Z-Lehd-fmk tfa

IUPAC Name

methyl 5-[[1-[(5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate;2,2,2-trifluoroacetic acid

Molecular Formula

C34H44F4N6O12

Molecular Weight

804.7 g/mol

InChI

InChI=1S/C32H43FN6O10.C2HF3O2/c1-19(2)12-24(39-32(46)49-17-20-8-6-5-7-9-20)30(44)36-22(10-11-27(41)47-3)29(43)38-25(13-21-16-34-18-35-21)31(45)37-23(26(40)15-33)14-28(42)48-4;3-2(4,5)1(6)7/h5-9,16,18-19,22-25H,10-15,17H2,1-4H3,(H,34,35)(H,36,44)(H,37,45)(H,38,43)(H,39,46);(H,6,7)

InChI Key

XCKBDLPYFKIMOO-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NC(CCC(=O)OC)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)OC)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.